

What is the chemical formula for Chrome Orange?

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Compound of Interest

Compound Name: Chrome Orange

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An In-depth Technical Guide to Chrome Orange

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Chrome Orange**, a pigment historically significant in various industrial and artistic applications. This document details its chemical identity, quantitative properties, and detailed protocols for its synthesis.

Chemical Identity and Formula

Chrome Orange is chemically identified as basic lead(II) chromate. The compound's structure consists of lead(II) chromate and lead(II) oxide. Depending on the preparation method, the ratio of these components can vary, which in turn influences the final shade of the pigment, ranging from a yellowish-orange to a deep, reddish-orange.[1][2] The most commonly accepted chemical formulas for **Chrome Orange** are:

- $\text{PbO} \cdot \text{PbCrO}_4$ [1]
- Pb_2CrO_5 [3]

These formulas represent the same compound, a mixed oxide of lead and chromium. The mineral equivalent of this compound is known as phoenicochroite.[3]

Quantitative Data

The following tables summarize the key physical and chemical properties of **Chrome Orange**.

Table 1: Physical Properties of Chrome Orange

Property	Value	References
Appearance	Yellow to orange-yellow or red crystalline powder	[4] [5]
Molar Mass	546.38 g/mol	[6]
Density	6.3 - 6.7 g/cm ³	[5] [7]
Melting Point	844 °C (decomposes)	[5] [7]
Water Solubility	Insoluble (<0.1 g/100 mL at 19 °C)	[5] [6]
Refractive Index	$\alpha = 2.42$, $\beta = 2.7$, $\gamma = 2.7$	[7]
Crystal System	Monoclinic	[3]

Table 2: Chemical Properties and Stability of Chrome Orange

Property	Description	References
Solubility	Soluble in strong acids and alkalis.	[7]
Stability	Stable under normal conditions.[5] Darkens with age and upon exposure to sunlight.[1] Sensitive to sulfur gases.[7]	
Reactivity	Reacts violently with ferric ferrocyanide.[5] As a strong oxidizing agent, it can react with reducing agents.	[8]
Lightfastness	Generally poor, though some modern varieties are photochemically stabilized.	[1][5]

Experimental Protocols

The synthesis of **Chrome Orange** can be achieved through several methods. The following protocols provide detailed methodologies for two common laboratory-scale preparations.

Safety Precaution: All chromates and dichromates are highly toxic and carcinogenic. Lead compounds are also highly toxic. These experiments should only be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Synthesis from Lead(II) Acetate and Potassium Dichromate

This method involves the initial precipitation of lead chromate (Chrome Yellow), which is then converted to **Chrome Orange** by treatment with a strong base.

Materials:

- Lead(II) acetate [$\text{Pb}(\text{CH}_3\text{COO})_2$]
- Potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)
- Sodium hydroxide (NaOH)
- Deionized water
- Beakers
- Stirring rod
- Heating plate
- Filtration apparatus (e.g., Büchner funnel and flask)
- Filter paper
- Drying oven

Procedure:

- Preparation of Lead Chromate (Chrome Yellow): a. Dissolve 38 grams of lead(II) acetate in 400 mL of deionized water in a large beaker. The solution may appear cloudy.[\[1\]](#) b. In a separate beaker, dissolve 8 grams of potassium dichromate in 50 mL of deionized water.[\[1\]](#) c. Add the potassium dichromate solution to the lead acetate solution while stirring continuously. A yellow precipitate of lead chromate will form immediately.[\[1\]](#)
- Conversion to **Chrome Orange**: a. Prepare a solution of 12 grams of sodium hydroxide in 50 mL of deionized water. Caution: The dissolution of NaOH is exothermic. b. Add the sodium hydroxide solution to the yellow lead chromate slurry.[\[1\]](#) c. Heat the mixture to boiling while stirring continuously. The color of the precipitate will gradually change from yellow to reddish-orange.[\[1\]](#) d. Continue gentle heating until no further color change is observed.[\[1\]](#)
- Isolation and Purification: a. Allow the orange precipitate to settle, then decant the supernatant liquid. b. Wash the precipitate by adding a large volume of cold deionized water, allowing it to settle, and decanting the water. Repeat this washing process three times.[\[1\]](#) c. Transfer the precipitate to a filtration apparatus and wash with deionized water. d. Dry the

collected **Chrome Orange** pigment in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved. e. The final product should be a fine, orange powder. Pulverize if necessary and store in a well-sealed container.^[1]

Protocol 2: Direct Precipitation of Basic Lead Chromate

This protocol describes a method for the direct precipitation of basic lead chromate.

Materials:

- Lead(II) nitrate [Pb(NO₃)₂]
- Sodium dichromate (Na₂Cr₂O₇)
- Sodium hydroxide (NaOH)
- Deionized water
- Beakers
- Stirring rod
- Heating plate
- Filtration apparatus
- Filter paper
- Drying oven

Procedure:

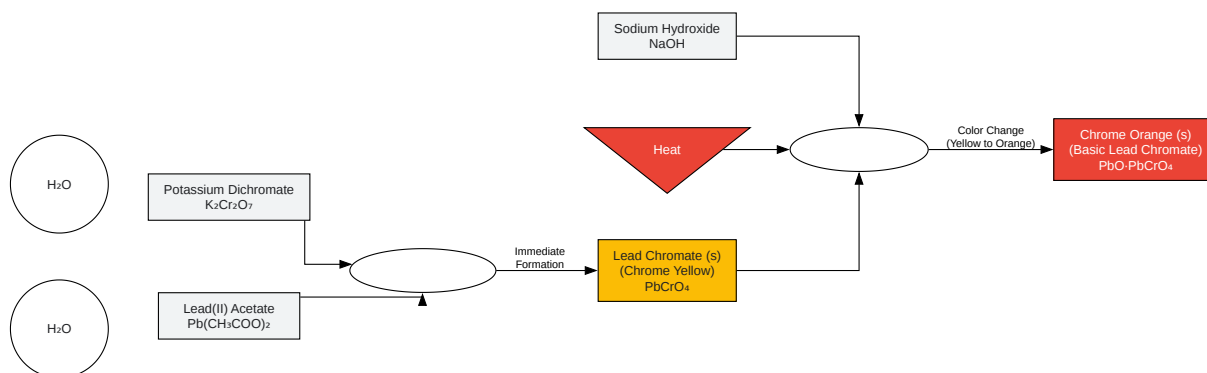
- **Solution Preparation:** a. Prepare a solution of lead(II) nitrate by dissolving a calculated amount in deionized water. b. Prepare a solution of sodium dichromate in deionized water. c. Prepare a solution of sodium hydroxide in deionized water.
- **Precipitation:** a. Heat the sodium dichromate solution to boiling. b. Add a few pellets of sodium hydroxide to the boiling dichromate solution to make it alkaline. c. Slowly add the

lead(II) nitrate solution to the hot, alkaline dichromate solution while stirring vigorously. An orange precipitate of basic lead chromate will form.

- Isolation and Purification: a. Allow the precipitate to cool and settle. b. Filter the precipitate using a Büchner funnel and wash thoroughly with deionized water to remove any soluble impurities. c. Dry the pigment in a drying oven at a low temperature until a constant weight is obtained.

Diagrams

The following diagram illustrates the chemical pathway for the synthesis of **Chrome Orange** from lead(II) acetate and potassium dichromate, as described in Protocol 1.



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Caption: Synthesis pathway of **Chrome Orange**.

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